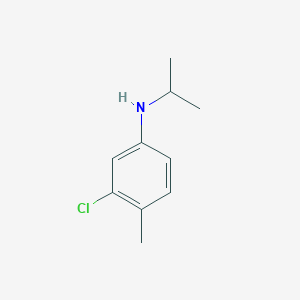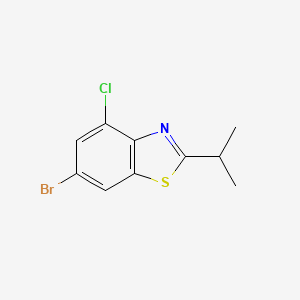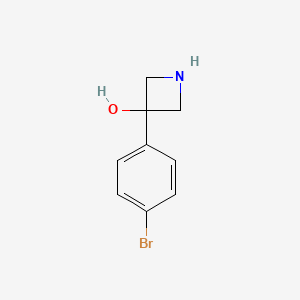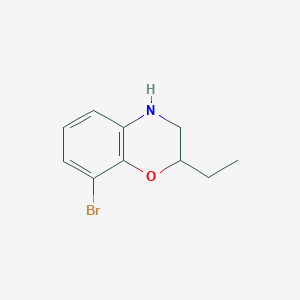![molecular formula C9H16N2O B13275665 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13275665.png)
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is an organic compound that features a pyrrole ring, an amino group, and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and a secondary amine, followed by reduction. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-pyrrol-2-yl)ethanone
- 2-acetyl-1-methylpyrrole
- N-methyl-2-acetylpyrrole
Uniqueness
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol is unique due to its combination of a pyrrole ring, an amino group, and a propanol moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-8(7-12)10-6-9-4-3-5-11(9)2/h3-5,8,10,12H,6-7H2,1-2H3 |
InChI Key |
QYYFZPWKXCIFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octahydro-1H-cyclopenta[b]pyridine-1-carbonyl chloride](/img/structure/B13275584.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)

![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)
![1-[(2,6-Dimethylheptan-4-yl)amino]-2-methylpropan-2-ol](/img/structure/B13275626.png)

![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B13275635.png)

![4-{[(2-Bromo-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13275645.png)


![(3-Methylbutyl)[1-(5-methylthiophen-2-YL)ethyl]amine](/img/structure/B13275658.png)


